3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
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Overview
Description
3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline typically involves the condensation of appropriate substituted anilines with aldehydes, followed by cyclization reactions . Common reagents used in these reactions include strong acids or bases to facilitate the cyclization process. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as crystallization and chromatography are employed for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-7-ethyl-5-(3-chlorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline
- 3-(4-Bromophenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline
- 3-(4-Methylphenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6H,7H,8H,9H-pyrazolo[1,5-a]quinazoline lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and fluoro substituents enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C24H21ClFN3 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C24H21ClFN3/c1-2-15-6-11-22-20(12-15)23(17-4-3-5-19(26)13-17)28-24-21(14-27-29(22)24)16-7-9-18(25)10-8-16/h3-5,7-10,13-15H,2,6,11-12H2,1H3 |
InChI Key |
HHIJLQADIRCSDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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